molecular formula C8H6BrN3O2 B13758302 2-(4-Bromo-2-nitroanilino)acetonitrile

2-(4-Bromo-2-nitroanilino)acetonitrile

Cat. No.: B13758302
M. Wt: 256.06 g/mol
InChI Key: RZEBXXCLSSTUAH-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitroanilino)acetonitrile is an organic compound with the molecular formula C8H6BrN3O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitroanilino)acetonitrile typically involves a multi-step process starting from aniline. The first step is the bromination of aniline to form 4-bromoaniline. This is followed by nitration to introduce the nitro group, resulting in 4-bromo-2-nitroaniline. The final step involves the reaction of 4-bromo-2-nitroaniline with acetonitrile under specific conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. These methods often involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitroanilino)acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

Major Products

    Reduction: The major product is 2-(4-Amino-2-nitroanilino)acetonitrile.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Products vary based on the specific oxidizing conditions.

Scientific Research Applications

2-(4-Bromo-2-nitroanilino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitroanilino)acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: A precursor in the synthesis of 2-(4-Bromo-2-nitroanilino)acetonitrile.

    2-Bromo-4-nitroaniline: Another isomer with different substitution patterns.

    4-Nitroaniline: Lacks the bromine substitution but shares the nitro group.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

2-(4-bromo-2-nitroanilino)acetonitrile

InChI

InChI=1S/C8H6BrN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,4H2

InChI Key

RZEBXXCLSSTUAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])NCC#N

Origin of Product

United States

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